6-Bromo-4H-imidazo[4,5-b]pyridine

C–H activation regioselective arylation medicinal chemistry diversification

6-Bromo-4H-imidazo[4,5-b]pyridine is a heterocyclic building block belonging to the imidazo[4,5-b]pyridine family, a purine isostere widely exploited in medicinal chemistry for kinase inhibitor development. The bromine atom at the 6-position serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, enabling rapid diversification of the core scaffold.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 28279-49-4
Cat. No. B1331835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4H-imidazo[4,5-b]pyridine
CAS28279-49-4
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC=N2)Br
InChIInChI=1S/C6H4BrN3/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,(H,8,9,10)
InChIKeyXPHWCAKVRKUXLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29.7 [ug/mL]

6-Bromo-4H-imidazo[4,5-b]pyridine (CAS 28279-49-4): Core Scaffold Procurement for Kinase Inhibitor Programs


6-Bromo-4H-imidazo[4,5-b]pyridine is a heterocyclic building block belonging to the imidazo[4,5-b]pyridine family, a purine isostere widely exploited in medicinal chemistry for kinase inhibitor development [1]. The bromine atom at the 6-position serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, enabling rapid diversification of the core scaffold [2]. This compound is primarily procured as a key intermediate for generating compound libraries targeting ATP-binding pockets of oncogenic kinases, including p21-activated kinase 4 (PAK4) and Aurora kinases [3].

Why 6-Bromo-4H-imidazo[4,5-b]pyridine Cannot Be Casually Swapped: Positional Halogen Effects on Reactivity and Target Engagement


Generic substitution with other halogenated imidazo[4,5-b]pyridines (e.g., 6-chloro or 7-chloro analogs) leads to divergent synthetic outcomes and biological activity profiles. The identity and position of the halogen atom dictate regioselectivity in C–H functionalization reactions, with 6-bromo-substituted scaffolds undergoing bis-arylation while 7-chloro analogs favor mono-arylation under identical conditions [1]. Furthermore, the 6-bromo substituent participates in unique intermolecular halogen-bonding interactions (H···Br contacts contributing ~15% to crystal packing stabilization) that are absent or altered in chloro or unsubstituted analogs, potentially affecting binding pose and selectivity in biological targets [2]. These reactivity and interaction differences mean that procurement decisions cannot be based on scaffold class alone; the specific brominated regioisomer is required for reproducibility in multi-step synthetic sequences and structure-based drug design campaigns.

6-Bromo-4H-imidazo[4,5-b]pyridine: Head-to-Head Quantitative Differentiation Evidence


C–H Arylation Regioselectivity: 6-Bromo vs. 7-Chloro Imidazo[4,5-b]pyridine Direct Comparison

Under Pd/Cu-catalyzed C–H arylation conditions with PivOH additive (30 mol%), 6-bromo-imidazo[4,5-b]pyridine (7a) undergoes non-selective 2,6-bis-arylation, whereas 7-chloro-imidazo[4,5-b]pyridine (8a) exhibits exclusive C2-regioselective mono-arylation with a notably faster reaction rate [1]. This divergent reactivity is attributed to the electronic and steric influence of the halogen position on the concerted metalation-deprotonation mechanism. The 6-bromo isomer's propensity for bis-functionalization makes it uniquely suited for generating 2,6-disubstituted libraries, while the 7-chloro isomer is limited to C2 elaboration.

C–H activation regioselective arylation medicinal chemistry diversification cross-coupling

PAK4 Inhibitory Potency: 6-Bromo Scaffold-Derived KY-04045 vs. Clinical Candidate PF-3758309

The 6-bromo-imidazo[4,5-b]pyridine-derived inhibitor KY-04045 (6-bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine) displays a PAK4 IC50 of 8.7 µM in biochemical inhibition assays [1]. In comparison, the clinical-stage PAK4 inhibitor PF-3758309 (a structurally distinct scaffold) exhibits a PAK4 IC50 of 0.019 µM (19 nM) [2]. While KY-04045 is approximately 458-fold less potent than PF-3758309, its value lies in its well-defined binding mode confirmed by X-ray crystallography (PDB 5I0B, 3.09 Å resolution), making it a validated fragment starting point for structure-guided optimization rather than a potent tool compound.

PAK4 kinase inhibition fragment-based drug design oncology target engagement IC50 comparison

Antimicrobial MIC Values: 6-Bromo-Imidazo[4,5-b]pyridine Derivatives Against Gram-Positive and Gram-Negative Bacteria

Two N3-alkylated derivatives (compounds 2 and 4) of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine were evaluated for antibacterial activity via microdilution MIC assay [1]. Compound 4 demonstrated MIC values of 2.16 µmol/L against Bacillus cereus (Gram-positive) and 1.98 µmol/L against Escherichia coli (Gram-negative). Compound 2 showed comparable activity. In comparison, the parent 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (compound 1) was less active, establishing that N3-alkylation of the 6-bromo core is critical for antimicrobial potency. Gram-positive bacteria were consistently more sensitive than Gram-negative strains across all tested derivatives.

antimicrobial resistance DHFR inhibition MIC determination Gram-positive bacteria

Crystal Packing Stabilization: Hirshfeld Surface Analysis of 6-Bromo vs. Non-Halogenated Imidazo[4,5-b]pyridine

Hirshfeld surface analysis of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine reveals that H···Br/Br···H intermolecular contacts contribute 15.0% of the total crystal packing stabilization, with H···H contacts dominating at 48.1% and H···O/O···H contacts accounting for 12.8% [1]. In non-halogenated imidazo[4,5-b]pyridine analogs, these specific H···Br interactions are absent, resulting in different crystal packing motifs and potentially altered solubility and melting point profiles. The 6-bromo substituent thus provides predictable, directional halogen-bonding interactions that can be exploited in co-crystal design and solid-form screening.

crystal engineering Hirshfeld surface analysis halogen bonding solid-state properties

Optimal Procurement and Application Scenarios for 6-Bromo-4H-imidazo[4,5-b]pyridine


Kinase Inhibitor Fragment-Based Drug Design (FBDD) Campaigns Targeting PAK4

Procure 6-bromo-4H-imidazo[4,5-b]pyridine as the starting scaffold for generating PAK4 inhibitor fragments. The derivative KY-04045 (IC50 = 8.7 µM) has a crystallographically validated binding mode (PDB 5I0B) with the kinase hinge region, making this brominated core an ideal fragment for structure-guided optimization [1]. The moderate affinity is desirable for fragment screening where high ligand efficiency rather than raw potency is prioritized at the hit stage.

Diversity-Oriented Synthesis of 2,6-Disubstituted Imidazo[4,5-b]pyridine Libraries

Leverage the unique bis-arylation reactivity of 6-bromo-imidazo[4,5-b]pyridine under Pd/Cu-catalyzed C–H activation conditions to generate 2,6-diarylated libraries [2]. This reactivity profile is specific to the 6-bromo isomer; analogous 7-chloro or 6-chloro scaffolds undergo mono-arylation exclusively, limiting scaffold diversification. The bromine atom also enables orthogonal Suzuki–Miyaura cross-coupling for sequential functionalization strategies.

Antimicrobial DHFR Inhibitor Lead Generation

Use 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (compound 1) as the precursor for N3-alkylated derivatives targeting dihydrofolate reductase (DHFR) [3]. N3-alkylated compounds 2 and 4 demonstrate MIC values as low as 1.98 µmol/L against E. coli and 2.16 µmol/L against B. cereus, validating the 6-bromo core as a viable starting point for antibacterial lead optimization against both Gram-positive and Gram-negative pathogens.

Solid-State Form Screening and Co-Crystal Engineering

Exploit the 15.0% H···Br/Br···H contribution to crystal packing stabilization (quantified by Hirshfeld surface analysis) for designing co-crystals with improved physicochemical properties [4]. The directional nature of halogen bonding provided by the 6-bromo substituent offers a predictable supramolecular synthon that is absent in non-halogenated imidazo[4,5-b]pyridine scaffolds, enabling rational solid-form engineering for formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.